molecular formula C8H12INO2 B030500 3-Iodo-2-propynyl butylcarbamate CAS No. 55406-53-6

3-Iodo-2-propynyl butylcarbamate

Cat. No. B030500
CAS RN: 55406-53-6
M. Wt: 281.09 g/mol
InChI Key: WYVVKGNFXHOCQV-UHFFFAOYSA-N
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Patent
US08748652B2

Procedure details

At 8° C., 10.1 g of sodium hydroxide (0.244 mol) and 19.0 g of propargyl butylcarbamate (0.122 mol) are introduced as initial charge in 48 g of methanol and 50 g of water. At this temperature, 15.5 g of iodine (0.061 mol) are added in portions. Chlorine (5.6 g, 0.079 mol) is then slowly introduced into the reaction mixture so that the temperature still remains below 8° C. When the metered addition is complete, the mixture is stirred for 1 h at this temperature and then 105 g of water are added. The precipitated solid is isolated by filtration, washed with water and dried in vacuo. This gives 28.5 g of 3-iodo-2-propynyl N-butylcarbamate (purity: 95.0% (HPLC), polyiodized compounds: 0.3% (HPLC), yield: 79%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
48 g
Type
solvent
Reaction Step Four
Name
Quantity
50 g
Type
solvent
Reaction Step Five
Name
Quantity
105 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3]([NH:7][C:8](=[O:13])[O:9][CH2:10][C:11]#[CH:12])[CH2:4][CH2:5][CH3:6].[I:14]I.ClCl>CO.O>[CH2:3]([NH:7][C:8](=[O:13])[O:9][CH2:10][C:11]#[C:12][I:14])[CH2:4][CH2:5][CH3:6] |f:0.1|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
19 g
Type
reactant
Smiles
C(CCC)NC(OCC#C)=O
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
5.6 g
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
48 g
Type
solvent
Smiles
CO
Step Five
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Six
Name
Quantity
105 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 1 h at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the metered addition
CUSTOM
Type
CUSTOM
Details
The precipitated solid is isolated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)NC(OCC#CI)=O
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 166.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.